4-Cyclohexyl-4-methoxy-1,1-dimethyl-1,4-dihydrosiline
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Overview
Description
4-Cyclohexyl-4-methoxy-1,1-dimethyl-1,4-dihydrosiline is a chemical compound with the molecular formula C14H24OSi It is characterized by the presence of a cyclohexyl group, a methoxy group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-4-methoxy-1,1-dimethyl-1,4-dihydrosiline typically involves the reaction of cyclohexylmagnesium bromide with 4-methoxy-1,1-dimethyl-1,4-dihydrosiline chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-4-methoxy-1,1-dimethyl-1,4-dihydrosiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes or other reduced silicon-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes.
Scientific Research Applications
4-Cyclohexyl-4-methoxy-1,1-dimethyl-1,4-dihydrosiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4-methoxy-1,1-dimethyl-1,4-dihydrosiline involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the silicon atom can form bonds with other elements, facilitating various chemical transformations. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyldimethoxysilane
- Cyclohexyltrimethoxysilane
- Cyclohexyldimethylsilane
Uniqueness
4-Cyclohexyl-4-methoxy-1,1-dimethyl-1,4-dihydrosiline is unique due to the presence of both a cyclohexyl group and a methoxy group attached to a silicon atom. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
61739-48-8 |
---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
4-cyclohexyl-4-methoxy-1,1-dimethylsiline |
InChI |
InChI=1S/C14H24OSi/c1-15-14(13-7-5-4-6-8-13)9-11-16(2,3)12-10-14/h9-13H,4-8H2,1-3H3 |
InChI Key |
HHSADTBKBPGQOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=C[Si](C=C1)(C)C)C2CCCCC2 |
Origin of Product |
United States |
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